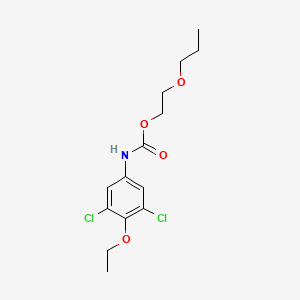
2-Propoxyethyl (3,5-dichloro-4-ethoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propoxyethyl (3,5-dichloro-4-ethoxyphenyl)carbamate is a chemical compound known for its unique structure and properties. It is a carbamate derivative, which means it contains a carbamate group (a functional group consisting of a carbonyl group attached to an amine group). This compound is of interest in various fields, including organic chemistry, pharmaceuticals, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propoxyethyl (3,5-dichloro-4-ethoxyphenyl)carbamate typically involves the reaction of 3,5-dichloro-4-ethoxyphenol with 2-propoxyethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The process may involve the use of solvents such as toluene or dichloromethane and catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and yield. The final product is typically purified through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Propoxyethyl (3,5-dichloro-4-ethoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates or other functionalized compounds.
Scientific Research Applications
2-Propoxyethyl (3,5-dichloro-4-ethoxyphenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Propoxyethyl (3,5-dichloro-4-ethoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming stable carbamoyl-enzyme complexes, thereby affecting various biochemical pathways. The compound’s effects on molecular targets such as acetylcholinesterase or other enzymes are of particular interest in pharmacological research.
Comparison with Similar Compounds
Similar Compounds
Carbaryl: Another carbamate compound used as an insecticide.
Aldicarb: A carbamate pesticide with similar enzyme-inhibiting properties.
Methomyl: A carbamate insecticide known for its high toxicity to insects.
Uniqueness
2-Propoxyethyl (3,5-dichloro-4-ethoxyphenyl)carbamate is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
84970-67-2 |
|---|---|
Molecular Formula |
C14H19Cl2NO4 |
Molecular Weight |
336.2 g/mol |
IUPAC Name |
2-propoxyethyl N-(3,5-dichloro-4-ethoxyphenyl)carbamate |
InChI |
InChI=1S/C14H19Cl2NO4/c1-3-5-19-6-7-21-14(18)17-10-8-11(15)13(20-4-2)12(16)9-10/h8-9H,3-7H2,1-2H3,(H,17,18) |
InChI Key |
UIPFWMMIKBWDFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCOC(=O)NC1=CC(=C(C(=C1)Cl)OCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















